3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSIITLIIHGESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379630 | |
| Record name | 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193952-09-9 | |
| Record name | 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of Ethoxymethylene Intermediate
Ethyl 4,4,4-trifluoroacetoacetate reacts with triethyl orthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethylene-4,4,4-trifluoroacetoacetate. The reaction proceeds via nucleophilic attack of the enolate on triethyl orthoformate, followed by acetic anhydride-assisted dehydration. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | <80°C: incomplete reaction; >140°C: decomposition |
| Molar ratio (Ac₂O) | 1.5–2.0 eq | Lower ratios yield unreacted starting material |
| Reaction time | 4–6 hours | Shorter durations lead to <90% conversion |
The intermediate is purified via vacuum distillation (bp 120–125°C at 15 mmHg) to remove non-reactive components like unreacted triethyl orthoformate.
Cyclization with Hydroxylamine Sulfate
Ethyl ethoxymethylene-4,4,4-trifluoroacetoacetate undergoes cyclization with hydroxylamine sulfate in the presence of sodium acetate at −20°C to 10°C. This step forms ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate. The use of hydroxylamine sulfate instead of hydrochloride minimizes isomeric impurities (e.g., ethyl 5-methyl-3-(trifluoromethyl)isoxazole-4-carboxylate) to <0.1%.
Mechanistic insight : Hydroxylamine attacks the β-keto carbonyl, inducing cyclization with concomitant elimination of ethanol. The trifluoromethyl group’s electron-withdrawing effect directs regioselectivity, favoring substitution at the 5-position.
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed using concentrated HCl at reflux (80–90°C) for 8–12 hours, yielding this compound. Post-hydrolysis, crystallization from toluene/water (1:3 v/v) achieves >99.5% purity. Key data:
| Property | Value |
|---|---|
| Yield after hydrolysis | 85–92% |
| HPLC purity | 99.8–100% |
| Isomeric impurity | ≤0.1% |
Alternative Method Using [3+2] Cycloaddition
A complementary approach employs [3+2] cycloaddition between a trifluoromethyl-substituted nitrile oxide and methylacetylene. While less common industrially, this method offers regiochemical precision for small-scale synthesis.
Generation of Trifluoromethyl Nitrile Oxide
Trifluoroacetonitrile oxide is generated in situ from hydroximoyl bromide (CF₃C(=NOH)Br) using triethylamine in dichloromethane at 0°C. Stability challenges necessitate immediate use due to rapid dimerization.
Cycloaddition with Methylacetylene
The nitrile oxide reacts with methylacetylene at 25°C for 24 hours, producing the isoxazole ring. While regioselectivity favors the 3,5-disubstituted product (85:15 ratio), this method suffers from lower yields (60–70%) compared to β-ketoester cyclization.
Industrial Production and Optimization
Solvent-Free Thionyl Chloride Reaction
Conversion of the carboxylic acid to its acid chloride (for downstream applications) uses thionyl chloride under solvent-free conditions. Excess thionyl chloride (3.0 eq) acts as both reactant and solvent, eliminating the need for toluene or chlorinated solvents. Reaction at 50°C for 2 hours achieves >98% conversion.
Reverse Addition Technique
In large-scale batches, trifluoromethyl aniline (for related amide derivatives) is added dropwise to the acid chloride at 5–15°C with vigorous stirring. This minimizes localized basification, reducing by-product CATA (3-methyl-5-(trifluoromethyl)isoxazole-4-carboxamide) to <0.001%.
Analysis of By-products and Impurity Control
Major By-products
- CATA : Forms via nucleophilic attack of amine on the isoxazole ring. Controlled by maintaining pH <7.5 during cyclization.
- Ethyl 3-methylisoxazole-4-carboxylate : Constitutional isomer from non-regioselective cyclization. Suppressed using hydroxylamine sulfate.
Purification Protocols
| Impurity | Removal Method | Efficiency |
|---|---|---|
| CATA | Acidic wash (pH 2) | 99.9% |
| Isomeric esters | Crystallization | 95–98% |
Recent Advances in Trifluoromethylation Techniques
Direct C–H Trifluoromethylation
Copper-catalyzed trifluoromethylation of preformed isoxazole rings using TMSCF₃ offers a late-stage alternative. However, this method’s applicability to 3-methyl derivatives remains limited due to competing side reactions.
Flow Chemistry Approaches
Continuous-flow systems enhance safety and yield in nitrile oxide cycloadditions. A 2024 study demonstrated 20% higher space-time yields compared to batch reactors.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to the modulation of signaling pathways and biological processes .
Comparison with Similar Compounds
3-Methyl-5-(trifluoromethyl)isoxazole: Lacks the carboxylic acid group, which affects its reactivity and applications.
5-(Trifluoromethyl)isoxazole-4-carboxylic acid: Lacks the methyl group at the 3-position, which influences its chemical properties and biological activity.
3-Methylisoxazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different lipophilicity and reactivity
Uniqueness: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the carboxylic acid group provides a site for further functionalization .
Biological Activity
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H4F3N1O3
- Molecular Weight : 195.10 g/mol
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values observed were comparable to standard antibiotic treatments, suggesting its potential as an alternative antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Ceftriaxone) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 16 | 8 (Piperacillin) |
2. Anticancer Activity
The compound has shown promising results in anticancer assays. Specifically, it has been evaluated against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
In a study assessing its efficacy on MCF-7 breast cancer cells, the IC50 value was found to be approximately 15 µM, indicating a potent effect compared to traditional chemotherapeutics.
| Cell Line | IC50 (µM) | Comparison Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (10) |
| PC-3 | 20 | Paclitaxel (15) |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. For instance, studies have indicated that the compound may inhibit dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis in both bacteria and rapidly dividing cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated that it could significantly reduce bacterial load in infected models, supporting its potential use in clinical settings.
- Cancer Research : In a preclinical trial reported in Cancer Letters, researchers investigated the compound's effect on tumor growth in xenograft models. The findings suggested a marked reduction in tumor size when treated with the compound compared to controls, highlighting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 2-methyl-4-(trifluoromethyl)oxazole derivatives with carboxylating agents under basic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures improves purity . Optimization may involve adjusting stoichiometry, temperature, and solvent polarity. Monitoring reaction progress via HPLC or TLC is critical to identify intermediates and byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : H and C NMR resolve the trifluoromethyl group’s distinct splitting patterns (e.g., F coupling in H NMR) and confirm the isoxazole ring’s substitution pattern.
- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and isoxazole ring vibrations (~1600 cm) validate functional groups .
- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation) provide bond lengths and angles, as demonstrated for analogous 5-methylisoxazole derivatives .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer : The carboxylic acid moiety allows salt formation (e.g., sodium or ammonium salts) to enhance aqueous solubility. Co-solvents like DMSO (≤1% v/v) or PEG-400 can be used, but compatibility with assay buffers (e.g., PBS) must be validated via dynamic light scattering to avoid aggregation .
Advanced Research Questions
Q. What computational strategies predict the electronic effects of the trifluoromethyl group on reactivity and binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the -CF group, which stabilizes the isoxazole ring and influences HOMO-LUMO gaps. Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzyme active sites, by comparing binding energies with halogenated analogs .
Q. How can conflicting crystallographic and spectroscopic data on rotational isomerism be resolved?
- Methodological Answer : Variable-temperature NMR (F or H) detects rotational barriers in the trifluoromethyl group. For solid-state discrepancies, cross-validate X-ray data with solid-state NMR or Raman spectroscopy. For example, torsional angles in analogous 3-(4-methoxyphenyl) derivatives showed <5° deviation between computational and experimental models .
Q. What in silico and in vitro approaches are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer :
- Virtual Screening : Use ZINC15 or PubChem databases to identify analogs with modified substituents (e.g., replacing -CF with -Cl or -Br).
- Kinase Assays : Perform ATP-competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) against kinases like EGFR or VEGFR, using staurosporine as a positive control. IC values should be normalized to solvent effects .
Q. What mechanistic insights explain side reactions during carboxylation, and how can they be suppressed?
- Methodological Answer : Competing decarboxylation or ring-opening can occur under acidic conditions. Mechanistic studies using O isotopic labeling trace carboxyl group incorporation. Optimizing pH (8–10) and using aprotic solvents (DMF, THF) minimize side reactions, as shown in syntheses of related isoxazole-4-carboxylates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
